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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of 2-
(Formylamino)pyridine, also known as N-(pyridin-2-yl)formamide. This compound serves as a
valuable building block in medicinal chemistry and materials science. This guide outlines a
reliable synthetic protocol and details the analytical techniques required to confirm the structure
and purity of the final product.

Synthesis of 2-(Formylamino)pyridine

The synthesis of 2-(Formylamino)pyridine is most commonly achieved through the N-
formylation of 2-aminopyridine. Various formylating agents can be employed; however, a
straightforward and efficient method utilizes formic acid, which acts as both the reagent and a

catalyst.

Reaction Scheme

The overall reaction involves the acylation of the primary amino group of 2-aminopyridine with
formic acid to form an amide linkage.
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Reactants Product

2-Aminopyridine + 2-(Formylamino)pyridine

Formic Acid

Click to download full resolution via product page

Caption: Reaction scheme for the formylation of 2-aminopyridine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(Formylamino)pyridine from 2-aminopyridine using
formic acid with azeotropic removal of water.

Materials and Equipment:

e 2-Aminopyridine

e Formic acid (=95%)

e Toluene

» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

o Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-
aminopyridine (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).

Addition of Reagent: To the stirring suspension, add formic acid (e.g., 4.6 g, 0.1 mol).

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask.
Heat the mixture to reflux using a heating mantle. The water formed during the reaction will
be collected in the Dean-Stark trap as an azeotrope with toluene.

Reaction Monitoring: Continue reflux for 4-9 hours, or until no more water is collected in the
trap. The reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room
temperature.

Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic
layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any
excess formic acid, and then with brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an
ethanol/water mixture or toluene) to yield pure 2-(Formylamino)pyridine as a solid.

Characterization
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The identity and purity of the synthesized 2-(Formylamino)pyridine must be confirmed
through a combination of physical and spectroscopic methods.

Physical Properties and Quantitative Data

The key physical and quantitative data for 2-(Formylamino)pyridine are summarized in the

table below.
Parameter Value
Molecular Formula CeHsN20
Molecular Weight 122.12 g/mol
Appearance Off-white to light yellow solid
Melting Point 69-71 °C[1]
Boiling Point 161-162 °C at 15 Torr[1]
Solubility Soluble in methanol, chloroform, DMSO
Synthetic Yield Typically >85% (method dependent)
HRMS (ESI) [M+Na]* Calculated: 145.0378, Found:

145.0379[2]

Spectroscopic Data

Due to restricted rotation around the amide (C-N) bond, the *H and 3C NMR spectra of 2-
(Formylamino)pyridine often show two sets of signals, corresponding to the cis and trans
rotamers.
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Technique Data (Solvent: DMSO-ds)

o (ppm): 10.60 (s, 1H), 9.30 (d, J=4.0 Hz,
~0.5H), 8.34 (s, 1H), 8.26 (d, J=1.0 Hz, ~0.5H),
8.07 (d, J=4.0 Hz, ~0.5H), 7.73-7.82 (m, 1H),
7.08-7.13 (m, 1H), 6.94 (d, J=4.0 Hz, ~0.5H)[2]

1H NMR (400 MHz)

3 (ppm): 162.66, 160.64, 152.16, 151.55,
13C NMR (100 MHz) 148.69, 148.58, 139.25, 138.86, 120.30, 119.76,
114.30, 111.85[2]

Expected Peaks: ~3250 (N-H stretch), ~3050
(Aromatic C-H stretch), ~1690 (Amide I, C=0
stretch), ~1580 (Amide I, N-H bend), ~1520,
1480 (Aromatic C=C stretch)

IR Spectroscopy (cm™1)

Expected m/z: 122 [M]*, 94 [M-CQ]*, 93 [M-

Mass Spec. (El) CHOJ*, 78 [CsHaN]*

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated
solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

e Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz).

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

 Integrate the *H NMR signals and assign the chemical shifts by comparing them to the
reference data. Note the presence of rotamers.

Infrared (IR) Spectroscopy:

e Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and
pressing it into a thin disk.
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 Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
e Acquire the IR spectrum over the range of 4000-400 cm~1.

« ldentify the characteristic absorption bands for the key functional groups (amide N-H, C=0,
aromatic C-H, and C=C).

Mass Spectrometry (MS):

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

« Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
Electrospray lonization for HRMS or Electron lonization for fragmentation patterns).

o Acquire the mass spectrum and identify the molecular ion peak ([M]* or [M+H]*) to confirm
the molecular weight.

o Analyze the fragmentation pattern to further support the proposed structure.

Characterization Workflow

The following diagram illustrates the logical workflow for confirming the structure of the
synthesized product.
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(2-(Formylamino)pyridine)
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(CeHeN20) and MW (122.12) (Amide C=0, N-H) (Aromatic, Amide, Formyl) (6 unique carbons)
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Caption: Logical workflow for the structural characterization.

Safety Information

2-(Formylamino)pyridine should be handled with appropriate safety precautions in a fume
hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with
skin, or if inhaled, and may cause skin and eye irritation.[1] Always wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the
Safety Data Sheet (SDS) for complete hazard information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis and Characterization of 2-
(Formylamino)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334328#synthesis-and-characterization-of-2-
formylamino-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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